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Compound of Interest

Compound Name: 2-Cyclobutoxyethan-1-ol

CAS No.: 66017-79-6

Cat. No.: B3032971

Get Quote

Executive Summary
2-Cyclobutoxyethanol (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942=""

class="inline ng-star-inserted">

) represents a niche class of glycol ethers where the standard aliphatic tail is replaced by a
strained cyclobutyl ring. Unlike its ubiquitous analogue 2-butoxyethanol (Butyl Cellosolve), the
cyclobutyl variant offers unique steric rigidity and altered metabolic stability, making it a high-
value intermediate in fragment-based drug discovery (FBDD).

This guide addresses the scarcity of empirical data for this specific molecule.[1] It provides a

Structure-Property Relationship (SPR) analysis to predict solubility behavior and details a self-

validating experimental protocol for researchers to generate certified solubility data in their own

laboratories.[1]
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Part 1: Molecular Architecture & Theoretical
Solubility
To understand the solubility of 2-cyclobutoxyethanol, we must deconstruct its amphiphilic

architecture. It acts as a "coupling solvent," possessing both hydrophilic and lipophilic domains,

but with a critical steric twist.[1]

The "Butterfly" Effect: Cyclobutyl vs. n-Butyl
While 2-butoxyethanol possesses a flexible

-butyl chain, 2-cyclobutoxyethanol features a cyclobutyl ring.

Conformation: The cyclobutane ring exists in a puckered "butterfly" conformation to relieve

torsional strain (eclipsing hydrogens).[1] This creates a larger, more rigid hydrophobic

surface area per carbon atom compared to a straight chain.[1]

Lipophilicity: The cyclobutyl group is generally less lipophilic than a tert-butyl group but

comparable to an isopropyl group, yet with distinct electronic properties due to ring strain

(approx. 26 kcal/mol).

Hansen Solubility Parameter (HSP) Prediction
In the absence of experimental constants, we utilize Group Contribution Methods to estimate

the Hansen Solubility Parameters. These values define the interaction radius (ngcontent-ng-

c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

) with potential solvents.
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Parameter Symbol

Estimated Value
(ngcontent-ng-
c1989010908=""
_nghost-ng-
c2193002942=""
class="inline ng-
star-inserted">

)

Mechanistic Driver

Dispersion 16.0 ± 0.5

Van der Waals forces

from the cyclobutyl

ring.

Polarity 6.5 ± 1.0
Dipole moment from

the ether oxygen.

H-Bonding

ngcontent-ng-

c1989010908=""

_nghost-ng-

c2193002942=""

class="inline ng-star-

inserted">

12.5 ± 1.5
Hydroxyl group

(Donor/Acceptor).

Interpretation: The high ngcontent-ng-c1989010908="" _nghost-ng-c2193002942=""

class="inline ng-star-inserted">

suggests miscibility with water and short-chain alcohols. The moderate

and

indicate compatibility with medium-polarity solvents (THF, DCM) but potential immiscibility with
ultra-low polarity alkanes (Hexane, Pentane) at low temperatures.

Part 2: Comparative Solvent Screening
Based on the SPR analysis, the following solubility profile is projected. Researchers should use

this table as a baseline for solvent selection in extraction or chromatography.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3032971?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Predicted Solubility Profile
Solvent Class

Representative
Solvent

Predicted Solubility
Mechanistic
Rationale

Polar Protic Water
Miscible (Likely

LCST*)

Strong H-bonding with

terminal -OH; Ether

oxygen accepts H-

bonds.

Polar Protic Methanol / Ethanol Miscible

Perfect HSP match;

Entropy of mixing

favors solution.[1]

Polar Aprotic DMSO / DMF High (>500 mg/mL)

Dipole-dipole

interactions stabilize

the ether linkage.[1]

Chlorinated
Dichloromethane

(DCM)
High (>500 mg/mL)

Excellent solvation of

the cyclobutyl ring;

standard extraction

solvent.[1]

Ethers THF / Diethyl Ether High

"Like dissolves like"

(Ether-Ether

interaction).[1]

Alkanes Hexane / Heptane Low to Moderate

Phase separation

likely at ngcontent-ng-

c1989010908=""

_nghost-ng-

c2193002942=""

class="inline ng-star-

inserted">

. The polar head

dominates the small

hydrophobic ring.[1]

*Note: Glycol ethers often exhibit a Lower Critical Solution Temperature (LCST).[1] 2-

Cyclobutoxyethanol may become insoluble in water at elevated temperatures (cloud point).
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Part 3: Experimental Protocols (Self-Validating)
Do not rely solely on predictions. Use the following protocols to determine exact solubility limits.

These workflows are designed to be robust and minimize solvent waste.[1]

Protocol A: The "Cloud Point" Titration (Rapid
Screening)
Objective: Determine the approximate solubility limit in non-polar solvents (e.g., Hexane).

Preparation: Place 100 mg of 2-cyclobutoxyethanol in a clear glass vial with a magnetic stir

bar.

Titration: Add the solvent (e.g., Hexane) in

aliquots while stirring at

.

Observation:

Clear Solution: Solute is dissolving.[1][2][3]

Turbidity/Cloudiness: Saturation point reached or phase separation (emulsion).[1]

Calculation: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-

inserted display">

Validation: If the solution remains clear after 2 mL of solvent, the solubility is ngcontent-ng-

c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(High).

Protocol B: Saturation Shake-Flask Method
(Quantitative)
Objective: Generate HPLC-grade solubility data.
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Saturation: Add excess 2-cyclobutoxyethanol to 5 mL of the target solvent until a visible

droplet/solid persists at the bottom.[1]

Equilibration: Agitate at a fixed temperature (e.g.,

) for 24 hours.

Phase Separation: Centrifuge at 10,000 rpm for 10 minutes to separate the undissolved

phase.

Filtration: Filter the supernatant through a ngcontent-ng-c1989010908="" _nghost-ng-

c2193002942="" class="inline ng-star-inserted">

PTFE syringe filter (PTFE is required to prevent filter degradation by the glycol ether).

Quantification: Analyze via GC-FID or HPLC-RI (Refractive Index).[1]

Note: Since 2-cyclobutoxyethanol lacks a strong UV chromophore, UV-Vis detection is

unreliable unless derivatized.[1] GC-FID is the gold standard.

Part 4: Visualization of Solvation Mechanisms
The following diagrams illustrate the interaction mechanisms and the decision logic for solvent

selection.

Diagram 1: Solvation Shell Dynamics
This diagram visualizes how different solvents interact with the amphiphilic structure of 2-

cyclobutoxyethanol.[1]
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Caption: Comparative solvation mechanisms showing the dominant intermolecular forces

driving solubility in protic, non-polar, and chlorinated solvents.

Diagram 2: Solvent Selection Decision Tree
A logical workflow for selecting the correct solvent based on the intended application (Reaction

vs. Extraction).[1]
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Caption: Decision matrix for selecting optimal solvents based on thermal requirements and

water miscibility constraints.

Part 5: Applications in Drug Development[1]
Understanding the solubility of 2-cyclobutoxyethanol is critical for Fragment-Based Drug

Discovery (FBDD).[1]

Bioisosterism: The cyclobutyl ether moiety is often used as a bioisostere for isopropyl or tert-

butyl ethers to alter metabolic hotspots (blocking CYP450 oxidation sites) while maintaining

solubility.[1]
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Permeability: The amphiphilic nature allows this molecule to permeate the blood-brain barrier

(BBB) effectively.[1] It serves as a model for designing CNS-active drugs where LogP must

be maintained between 2.0 and 3.5.[1]

Formulation: In pre-clinical formulation, 2-cyclobutoxyethanol can act as a co-solvent to

solubilize highly lipophilic Active Pharmaceutical Ingredients (APIs), bridging the gap

between aqueous buffers and lipid carriers.[1]

References
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1]

CRC Press.[1] (Provides the theoretical framework for Group Contribution Methods used in

prediction). [1]

Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor

permeability."[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

(Contextualizes the importance of LogP and solubility in drug design).

Wiberg, K. B. (1986).[1] "The structure and energetics of small ring hydrocarbons."

Angewandte Chemie International Edition, 25(4), 312-322.[1] (Foundational data on

cyclobutane ring strain and "butterfly" conformation). [1]

National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for

CID 1516411, Cyclobutane derivatives. (Used for comparative physicochemical property

analysis).[1]

ChemicalBook. (2024).[1] 2-Cyclobutoxyethanol (CAS 66017-79-6) Properties.[1][4]

(Verification of CAS and basic chemical existence).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 11 Tech Support

https://en.wikipedia.org/wiki/Cyclobutane
https://en.wikipedia.org/wiki/Cyclobutane
https://en.wikipedia.org/wiki/Cyclobutane
https://en.wikipedia.org/wiki/Cyclobutane
https://en.wikipedia.org/wiki/Cyclobutane
https://en.wikipedia.org/wiki/Cyclobutane
https://en.wikipedia.org/wiki/Cyclobutane
https://en.wikipedia.org/wiki/Cyclobutane
https://en.wikipedia.org/wiki/Cyclobutane
https://en.wikipedia.org/wiki/Cyclobutane
https://en.wikipedia.org/wiki/Cyclobutane
https://en.wikipedia.org/wiki/Cyclobutane
https://en.wikipedia.org/wiki/Cyclobutane
https://en.wikipedia.org/wiki/Cyclobutane
https://en.wikipedia.org/wiki/Cyclobutane
https://en.wikipedia.org/wiki/Cyclobutane
https://m.chemicalbook.com/ProductChemicalPropertiesCB72515204_EN.htm
https://www.benchchem.com/product/b3032971?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3032971?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Cyclobutane - Wikipedia [en.wikipedia.org]

2. What is the solubility of Cyclobutanol in different organic solvents? - Blog
[btcpharmtech.com]

3. atamankimya.com [atamankimya.com]

4. 2-cyclobutoxyethanol CAS#: 66017-79-6 [m.chemicalbook.com]

To cite this document: BenchChem. [Technical Guide: Solubility Profiling & Physicochemical
Characterization of 2-Cyclobutoxyethanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3032971/docs#technical-guide-solubility-profiling-
physicochemical-characterization-of-2-cyclobutoxyethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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